
3,4,7,8-Tetrahydroxychroman-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,7,8-Tetrahydroxychroman-2-one is a polyphenolic compound belonging to the chromanone family. This compound is characterized by its four hydroxyl groups attached to the chromanone core, which is a fusion of a benzene ring with a dihydropyranone ring. The presence of multiple hydroxyl groups imparts significant antioxidant properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7,8-Tetrahydroxychroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,4,6-trihydroxyacetophenone with malonic acid in the presence of a strong acid catalyst, such as sulfuric acid, followed by cyclization and oxidation steps. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the isolation and purification processes, such as crystallization and chromatography, are crucial to obtaining high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,4,7,8-Tetrahydroxychroman-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3,4,7,8-Tetrahydroxychroman-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with enhanced antioxidant properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,4,7,8-Tetrahydroxychroman-2-one primarily involves its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to exert its protective effects.
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: Lacks the hydroxyl groups present in 3,4,7,8-Tetrahydroxychroman-2-one.
Taxifolin: A flavonoid with a similar chromanone core but different substitution pattern.
Quercetin: Another polyphenolic compound with multiple hydroxyl groups but a different core structure.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct antioxidant properties. This makes it particularly valuable in applications where oxidative stress is a concern, such as in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C9H8O6 |
|---|---|
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
3,4,7,8-tetrahydroxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H8O6/c10-4-2-1-3-5(11)7(13)9(14)15-8(3)6(4)12/h1-2,5,7,10-13H |
Clave InChI |
CZXTYMVGTQHJAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(C(C(=O)O2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


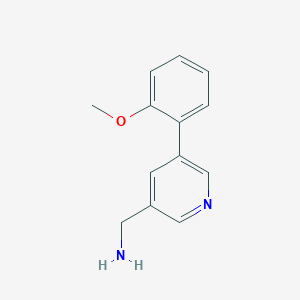
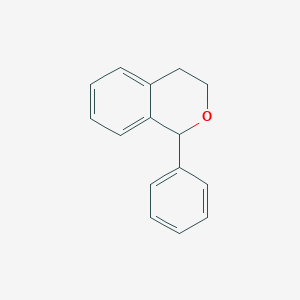

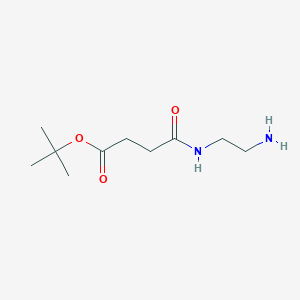
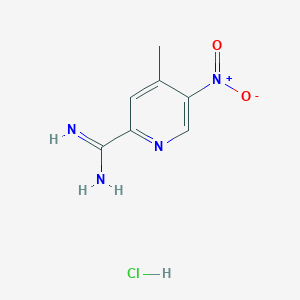


![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)

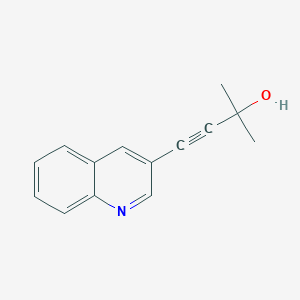

![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)

